7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves multiple steps, including the formation of the imidazo[1,2-a]pyrido[3,4-e]pyrimidin core and the introduction of the benzyl and fluoro-trifluoromethylbenzyl groups. Common synthetic routes may involve:
Formation of the Core Structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Groups: Benzylation reactions using benzyl halides in the presence of a base.
Fluoro-trifluoromethylbenzyl Group Addition: This step may involve nucleophilic substitution reactions using 2-fluoro-4-(trifluoromethyl)benzyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl positions.
Reduction: Reduction reactions could be used to modify the imidazo[1,2-a]pyrido[3,4-e]pyrimidin core.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could lead to various hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets might make it useful in developing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
Uniqueness
What sets 7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one apart is its unique combination of functional groups and its complex structure
Properties
Molecular Formula |
C24H22F4N4O |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
11-benzyl-7-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C24H22F4N4O/c25-20-12-18(24(26,27)28)7-6-17(20)14-32-22(33)19-15-30(13-16-4-2-1-3-5-16)10-8-21(19)31-11-9-29-23(31)32/h1-7,12H,8-11,13-15H2 |
InChI Key |
QVTDBJDSHYOTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=C(C=C(C=C4)C(F)(F)F)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
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